molecular formula C11H12F2O3 B175309 Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate CAS No. 112545-98-9

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate

Cat. No.: B175309
CAS No.: 112545-98-9
M. Wt: 230.21 g/mol
InChI Key: NYSRHWGDMXRSMT-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound features a difluoroacetate moiety and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate typically involves the esterification of 2,2-difluoro-2-(4-methoxyphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield . The product is then purified using distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoroacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: 2,2-difluoro-2-(4-methoxyphenyl)acetic acid.

    Reduction: Ethyl 2,2-difluoro-2-(4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated as a potential enzyme inhibitor due to the presence of the difluoroacetate moiety.

    Material Science: The compound’s fluorine atoms and ester functionality make it valuable for research in thermal stability and electrical conductivity of materials.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The difluoroacetate group can inhibit enzymes involved in cellular metabolism by binding to their active sites. The methoxyphenyl group enhances the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate: Similar in structure but with the methoxy group in the ortho position.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of a methoxyphenyl group.

Uniqueness

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is unique due to its para-methoxyphenyl group, which influences its chemical reactivity and binding properties.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSRHWGDMXRSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445411
Record name Ethyl Difluoro-(4-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112545-98-9
Record name Ethyl Difluoro-(4-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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